molecular formula C20H22N2S B344111 14,15-Diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide

14,15-Diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide

Cat. No.: B344111
M. Wt: 322.5 g/mol
InChI Key: GRLFBTVITHDOBB-UHFFFAOYSA-N
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Description

14,15-Diazapentacyclo[6521~3,6~0~2,7~0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14,15-Diazapentacyclo[6521~3,6~0~2,7~0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

14,15-Diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenylsulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

14,15-Diazapentacyclo[6521~3,6~0~2,7~

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying molecular interactions.

    Medicine: The compound’s potential bioactivity could be explored for therapeutic applications.

    Industry: It may find use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 14,15-Diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, and pathways involved in cellular processes. Further research is needed to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

    5,14-Dibenzyl-9-phenyl-5,14-diazapentacyclo[9.5.2.0~2,10~.0~3,7~.0~12,16~]octadeca-9,17-diene-4,6,13,15-tetrone: Another pentacyclic compound with similar structural features.

    16-Bromo-14,15-diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-11,14-dien-4-yl 4-bromobenzene-1-sulfonate: A brominated derivative with potential for different reactivity.

Uniqueness

14,15-Diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide stands out due to the presence of the phenylsulfanyl group, which imparts unique chemical properties and potential reactivity compared to other similar pentacyclic compounds.

Properties

Molecular Formula

C20H22N2S

Molecular Weight

322.5 g/mol

IUPAC Name

4-phenylsulfanyl-14,15-diazapentacyclo[6.5.2.13,6.02,7.09,13]hexadeca-10,14-diene

InChI

InChI=1S/C20H22N2S/c1-2-5-12(6-3-1)23-16-10-11-9-15(16)18-17(11)19-13-7-4-8-14(13)20(18)22-21-19/h1-7,11,13-20H,8-10H2

InChI Key

GRLFBTVITHDOBB-UHFFFAOYSA-N

SMILES

C1C=CC2C1C3C4C5CC(C4C2N=N3)CC5SC6=CC=CC=C6

Canonical SMILES

C1C=CC2C1C3C4C5CC(C4C2N=N3)CC5SC6=CC=CC=C6

Origin of Product

United States

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